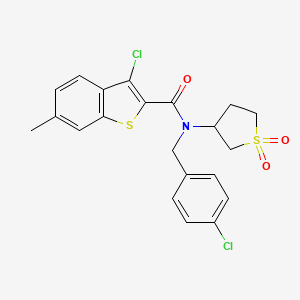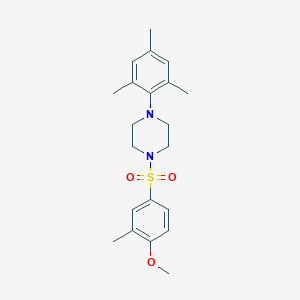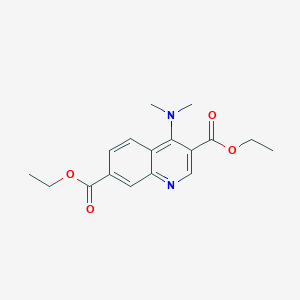![molecular formula C20H24ClNO3S B12126914 2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12126914.png)
2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, with the chemical formula C9H9ClO3, is known as 4-chloro-2-methylphenoxyacetic acid . It belongs to the class of phenoxyacetic acid derivatives.
- The compound’s structure consists of a chlorinated phenyl ring (4-chloro-2-methylphenoxy) linked to an acetamide group.
- It has applications in agriculture as a herbicide and also finds relevance in scientific research.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Herbicide: As mentioned earlier, this compound acts as a herbicide. It disrupts plant metabolism, leading to deformities, swelling, and eventual death of weeds. It is effective against various broadleaf and grassy weeds.
Other Research Areas: Beyond agriculture, researchers explore its potential in areas like biology, medicine, and industry. specific applications would depend on ongoing studies.
Mechanism of Action
- The compound’s herbicidal effect likely involves interference with plant hormone pathways or metabolic processes.
Molecular Targets: It may target enzymes involved in plant growth regulation.
Pathways: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: While I don’t have direct information on similar compounds, the combination of a chlorinated phenyl group with an acetamide moiety makes this compound unique.
Similar Compounds: You may want to explore related phenoxyacetic acids or herbicides for comparison.
Remember that this compound’s properties and applications are subject to ongoing research, and new findings may emerge.
Properties
Molecular Formula |
C20H24ClNO3S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H24ClNO3S/c1-14-7-9-26-19(14)12-22(11-17-4-3-8-24-17)20(23)13-25-18-6-5-16(21)10-15(18)2/h5-7,9-10,17H,3-4,8,11-13H2,1-2H3 |
InChI Key |
RRHOAAGWZULRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126834.png)
![1-Benzyl-2'-(4-fluorophenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126836.png)
![4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12126837.png)


![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)


![6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126874.png)
![methyl 2-({[2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126887.png)
![6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12126902.png)
![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126911.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126912.png)
![(2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126913.png)
